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CAS Number 60-18-4
Product Name Tyrosine
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
InChI InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1
Solubility 479 mg/L (at 25 °C)
0.00 M
0.479 mg/mL
Soluble in water and dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)
Synonyms H-VAL-P-NITROBENZYLESTERHBR;6015-79-8;C12H16N2O4.HBr;H-Val-p-nitrobenzylester.HBr;7261AH;KM0372;3B3-046049;(4-nitrophenyl)methyl(2S)-2-amino-3-methylbutanoatehydrobromide
Canonical SMILES CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)N)O

Tyrosine: A Comprehensive Review of its Properties, Applications, and Future Directions

Definition and Background:
Tyrosine is an amino acid that is involved in the synthesis of proteins. It is one of the 20 amino acids that are used to make proteins in the body. Tyrosine is considered to be a non-essential amino acid because it can be synthesized in the body from phenylalanine, another amino acid. Tyrosine is involved in many important biological processes, such as the production of neurotransmitters and hormones.

Physical and Chemical Properties:
Tyrosine has a molecular formula of C9H11NO3 and a molar mass of 181.19 g/mol. It is a white, crystalline solid that is soluble in water. Tyrosine has a melting point of 342 °C and a boiling point of 395 °C. It has a pKa value of 2.20, which indicates that it is a weak acid. Tyrosine is sensitive to light and must be stored in a dark container to prevent decomposition.

Synthesis and Characterization:
Tyrosine is synthesized from phenylalanine by the action of the enzyme phenylalanine hydroxylase. The conversion of phenylalanine to tyrosine requires the presence of oxygen, tetrahydrobiopterin, and iron. The resulting tyrosine molecule can be further modified by the action of other enzymes, such as tyrosinase, to produce other compounds. Characterization of tyrosine can be done using various analytical techniques, such as HPLC, MS, and NMR.

Analytical Methods:

Analytical methods are used to quantify the amount of tyrosine present in samples. HPLC is a commonly used technique to separate and quantify tyrosine in a sample. Other analytical techniques such as MS and NMR can be used to identify and confirm the presence of tyrosine in a sample.

Biological Properties:
Tyrosine plays an important role in the body's production of neurotransmitters and hormones. It is a precursor to the neurotransmitter dopamine, which is involved in reward-motivated behavior, and the hormone thyroxine, which regulates metabolism. Tyrosine has also been shown to have antioxidant properties and protect against oxidative stress.

Toxicity and Safety in Scientific Experiments:
Tyrosine is generally considered safe and non-toxic. However, high doses of tyrosine supplements have been associated with adverse effects such as nausea, headache, and vomiting. It is important to use appropriate doses in scientific experiments to avoid adverse effects.

Applications in Scientific Experiments:
Tyrosine is used in scientific experiments as a precursor to neurotransmitters and hormones, as well as a source of amino acids for protein synthesis. Tyrosine supplementation has also been shown to improve cognitive performance and reduce stress.

Current State of Research:
Current research on tyrosine is focused on its potential therapeutic applications, such as its role in the treatment of depression and anxiety. Tyrosine is also being investigated as a potential treatment for Parkinson's disease and other neurological disorders.

Potential Implications in Various Fields of Research and Industry:
Tyrosine has potential applications in various fields of research and industry. It could be used in the development of new drugs for the treatment of neurological disorders and as a supplement to improve cognitive performance. Tyrosine has also been used in the food industry as a flavor enhancer.

Limitations and Future Directions:
One limitation of tyrosine research is the lack of controlled studies investigating its potential therapeutic applications. Future research should focus on the safety and efficacy of tyrosine supplements in humans. Additionally, the use of tyrosine in the food industry should be further investigated for potential health risks. Finally, more research is needed on the potential applications of tyrosine in the development of new drugs for various neurological disorders.

Future directions:
1. Investigating the use of tyrosine supplements in the treatment of depression and anxiety
2. Developing new drugs based on tyrosine for the treatment of Parkinson's disease and other neurological disorders
3. Investigating the safety of tyrosine supplements in pregnant and breastfeeding women
4. Exploring the use of tyrosine as a cognitive enhancer in healthy individuals
5. Investigating the potential health risks of tyrosine in the food industry, particularly in processed foods and flavor enhancers
6. Studying the potential anti-inflammatory properties of tyrosine
7. Investigating the use of tyrosine in the treatment of various skin conditions, such as psoriasis and acne
8. Developing new analytical methods for the characterization of tyrosine in biological samples
9. Investigating the effect of tyrosine on the gut microbiome and its potential implications for overall health
10. Studying the effectiveness of tyrosine as a potential alternative to conventional pain management therapies.
In conclusion, tyrosine is an important amino acid that plays many essential roles in the body. It is involved in the production of neurotransmitters and hormones and has antioxidant properties. While it is generally considered safe, more research is needed to investigate its potential therapeutic applications and possible health risks. The future directions of tyrosine research are promising and could lead to many new applications in medicine and industry.

Physical Description Solid
Colourless silky needles or white crystalline powder; odourless
White crystals
Molecular Weight 181.19 g/mol
XLogP3 -2.3
LogP -2.26
-2.26 (LogP)
log Kow= 2.26
Melting Point 343 dec °C
344 °C
UNII 42HK56048U
GHS Hazard Statements Aggregated GHS information provided by 240 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 214 of 240 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 26 of 240 companies with hazard statement code(s):;
H315 (92.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication Tyrosine is claimed to act as an effective antidepressant, however results are mixed. Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue, however these claims have been refuted by some studies.
Parenteral nutrition
Pharmacology Tyrosine is a nonessential amino acid synthesized in the body from phenylalanine. Tyrosine is critical for the production of the body's proteins, enzymes and muscle tissue. Tyrosine is a precursor to the neurotransmitters norepinephrine and dopamine. It can act as a mood elevator and an anti-depressant. It may improve memory and increase mental alertness. Tyrosine aids in the production of melanin and plays a critical role in the production of thyroxin (thyroid hormones). Tyrosine deficiencies are manifested by hypothyroidism, low blood pressure and low body temperature. Supplemental tyrosine has been used to reduce stress and combat narcolepsy and chronic fatigue.
L-Tyrosine is the levorotatory isomer of the aromatic amino acid tyrosine. L-tyrosine is a naturally occurring tyrosine and is synthesized in vivo from L-phenylalanine. It is considered a non-essential amino acid; however, in patients with phenylketonuria who lack phenylalanine hydroxylase and cannot convert phenylalanine into tyrosine, it is considered an essential nutrient. In vivo, tyrosine plays a role in protein synthesis and serves as a precursor for the synthesis of catecholamines, thyroxine, and melanin.
Mechanism of Action Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50%. The mechanism of L-tyrosine's antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects.


Other CAS 60-18-4
Associated Chemicals Tyrosine (d);556-02-5
Tyrosine (dl);556-03-6
Wikipedia Tyrosine
L-tyrosinyl radical
Use Classification Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Antistatic; Hair conditioning; Skin conditioning
General Manufacturing Information L-Tyrosine: ACTIVE
Analytic Laboratory Methods MANOMETRIC DETERMINATION.
Identified using infrared absorption spectrum of a potassium bromide dispersion of it, previously dried, exhibits maxima only at the same wavelengths as that of a similar prepration of USP L-tyrosine RS.
Human head hairs from 18 individuals were analyzed by capillary column pyrolysis-gas chromatography. The pyrograms showed several components, three of which differed significantly among individuals. These major components were identified as benzene, toluene, and styrene by GC-MS. By capillary column pyrolysis-gas chromatography of 18 amino acids, it was found that differences among the individuals were due to the different amt of particular amino acids in the hair. Furthermore, the quantities of the components were found to change in 18 mo.
For more Analytic Laboratory Methods (Complete) data for L-TYROSINE (9 total), please visit the HSDB record page.
Dates Modify: 2023-05-26

First derivative synchronous fluorometric method to continuously measure monophenolase activity

Ling Zhang, Jiaze Li, Xiawen Wang, Zhaoqi Ran, Qi Shang, Chan Chen, Weikang Tang, Wenbin Liu
PMID: 34489037   DOI: 10.1016/j.enzmictec.2021.109884


Tyrosinase plays an essential role in melanin biosynthesis and inherently exhibits both monophenolase and diphenolase activity. A first derivative synchronous fluorometric assay was established for directly monitoring monophenolase activity. The zero-crossing point at 322 nm for the first-derivative under synchronous fluorescence with Δλ = 67 nm was utilized to selectively quantify tyrosine in the presence of the reaction product dihydroxyphenylalanine (DOPA). The limit of detection (LOD) for tyrosine was 0.54 μM. The fluorescence intensity of tyrosine was monitored at intervals of 30 s to establish the time course of tyrosine consumption. The LOD for the monophenolase activity was 0.0706 U⋅ mL
. The Michaelis-Menten e constant and maximum speed were 21.83 μM and 1.12 μM min
, respectively. Zinc ions competitively inhibited the monophenolase activity, with an IC
value of 14.36 μM. This assay is easily and rapidly executed and is of great significance for analyzing the kinetics of enzymatic reactions and in fundamental research on monophenolase. This approach has potential applications in the discovery of tyrosinase inhibitors for medicine and cosmetics, as well as in the industrial synthesis of substituted o-diphenol intermediates.

Tyrosine-Based Cross-Linking of Peptide Antigens to Generate Nanoclusters with Enhanced Immunogenicity: Demonstration Using the Conserved M2e Peptide of Influenza A

Logan R Wilks, Gaurav Joshi, Megan R Grisham, Harvinder Singh Gill
PMID: 34432416   DOI: 10.1021/acsinfecdis.1c00219


A method of creating nanoclusters (NCs) from soluble peptide molecules is described utilizing an approach based on a tyrosine-tyrosine cross-linking reaction. A reactive tag comprising histidine and tyrosine residues was introduced at the termini of the peptide molecules. The cross-linking reaction led to the creation of dityrosine bonds within the tag, which allowed for the generation of peptide NCs. We show that it is essential for the reactive tag to be present at both the "N" and "C" termini of the peptide for cluster formation to occur. Additionally, the cross-linking reaction was systematically characterized to show the importance of reaction conditions on final cluster diameter, allowing us to generate NCs of various sizes. To demonstrate the immunogenic potential of the peptide clusters, we chose to study the conserved influenza peptide, M2e, as the antigen. M2e NCs were formulated using the cross-linking reaction. We show the ability of the clusters to generate protective immunity in a dose, size, and frequency dependent manner against a lethal influenza A challenge in BALB/c mice. Taken together, the data presented suggest this new cluster formation technique can generate highly immunogenic peptide NCs in a simple and controllable manner.

Influence of pH on radical reactions between kynurenic acid and amino acids tryptophan and tyrosine. Part II. Amino acids within the protein globule of lysozyme

Yuliya S Zhuravleva, Peter S Sherin
PMID: 34363946   DOI: 10.1016/j.freeradbiomed.2021.08.001


An acidosis, a decrease of pH within a living tissue, may alter yields of radical reactions if participating radicals undergo partial or complete protonation. One of photosensitizers found in the human eye lens, kynurenic acid (KNA
), possesses pKa 5.5 for its radical form that is close to physiological pH 6.89 for a healthy lens. In this work we studied the influence of pH on mechanisms and products of photoinduced radical reactions between KNA
and amino acids tryptophan (Trp) and tyrosine (Tyr) within a globule of model protein, Hen White Egg Lysozyme (HEWL). Our results show that the rate constant of back electron transfer from kynurenyl to HEWL
radicals with the restoration of initial reagents - the major decay pathway for these radicals - does not change in the pH 3-7. The quantum yield of HEWL degradation is also pH independent, however a shift of pH from 7 to 5 completely changes the outcome of photoinduced damage to HEWL from intermolecular cross-linking to oxygenation. HPLC-MS analysis has shown that four of six Trp and all Tyr residues of HEWL are modified in different extents at all pH, but the lowering of pH from 7 to 5 significantly changes the direction of main photodamage from Trp
to Trp
located at the entrance and bottom of enzymatic center, respectively. A decrease of intermolecular cross-links via Trp
is followed by an increase in quantities of intramolecular cross-links Tyr
and Tyr
. The obtained results point out the competence of cross-linking and oxygenation reactions for Trp and Tyr radicals within a protein globule and significant increase of oxygenation to the total damage of protein in the case of cross-linking deceleration by coulombic repulsion of positively charged protein globules.

Kinetic evidence for the transiently shifted acidity constant of histidine linked to paramagnetic tyrosine probed by intramolecular electron transfer in oxidized peptides

Olga B Morozova, Dmitri V Stass, Alexandra V Yurkovskaya
PMID: 34338250   DOI: 10.1039/d1cp02408f


The kinetics of electron transfer (ET) from tyrosine (Tyr) to short-lived histidine (His) radicals in peptides of different structures was monitored using time-resolved chemically induced dynamic nuclear polarization (CIDNP) to follow the reduction of the His radicals using NMR detection of the diamagnetic hyperpolarized reaction products. In aqueous solution over a wide pH range, His radicals were generated in situ in the photo-induced reaction with the photosensitizer, 3,3',4,4'-tetracarboxy benzophenone. Model simulations of the CIDNP kinetics provided pH-dependent rate constants of intra- and intermolecular ET, and the pH dependencies of the reaction under study were interpreted in terms of protonation states of the reactants and the product, His with either protonated or neutral imidazole. In some cases, an increase of pKa of imidazole in the presence of the short-lived radical center at a nearby Tyr residue was revealed. Interpretation of the obtained pH dependencies made is possible to quantify the degree of paramagnetic shift of the acidity constant of the imidazole of the His residue in the peptides with a Tyr residue in its paramagnetic state, and to correlate this degree with the intramolecular ET rate constant - a higher intramolecular ET rate constant corresponded to a greater acidity constant shift.

Cold Atmospheric Plasma Changes the Amino Acid Composition of Solutions and Influences the Anti-Tumor Effect on Melanoma Cells

Stephanie Arndt, Fadi Fadil, Katja Dettmer, Petra Unger, Marko Boskovic, Claudia Samol, Anja-Katrin Bosserhoff, Julia L Zimmermann, Michael Gruber, Wolfram Gronwald, Sigrid Karrer
PMID: 34360651   DOI: 10.3390/ijms22157886


Cold Atmospheric Plasma (CAP) is an ionized gas near room temperature. Its anti-tumor effect can be transmitted either by direct treatment or mediated by a plasma-treated solution (PTS), such as treated standard cell culture medium, which contains different amino acids, inorganic salts, vitamins and other substances. Despite extensive research, the active components in PTS and its molecular or cellular mechanisms are not yet fully understood. The purpose of this study was the measurement of the reactive species in PTS and their effect on tumor cells using different plasma modes and treatment durations. The PTS analysis yielded mode- and dose-dependent differences in the production of reactive oxygen and nitrogen species (RONS), and in the decomposition and modification of the amino acids Tyrosine (Tyr) and Tryptophan (Trp). The Trp metabolites Formylkynurenine (FKyn) and Kynurenine (Kyn) were produced in PTS with the 4 kHz (oxygen) mode, inducing apoptosis in Mel Im melanoma cells. Nitrated derivatives of Trp and Tyr were formed in the 8 kHz (nitrogen) mode, elevating the p16 mRNA expression and senescence-associated ß-Galactosidase staining. In conclusion, the plasma mode has a strong impact on the composition of the active components in PTS and affects its anti-tumor mechanism. These findings are of decisive importance for the development of plasma devices and the effectiveness of tumor treatment.

The Seminiferous Epithelial Cycle of Spermatogenesis: Role of Non-receptor Tyrosine Kinases

Xiang Xiao, Dongwang Zheng, Fei Liang, Shibo Ying, Peibei Sun, Jianmin Yu, Ya Ni
PMID: 34453729   DOI: 10.1007/978-3-030-77779-1_1


Non-receptor tyrosine kinases (NRTKs) are implicated in various biological processes including cell proliferation, differentiation, survival, and apoptosis, as well as cell adhesion and movement. NRTKs are expressed in all mammals and in different cell types, with extraordinarily high expression in the testis. Their association with the plasma membrane and dynamic subcellular localization are crucial parameters in their activation and function. Many NRTKs are found in endosomal protein trafficking pathways, which suggests a novel mechanism to regulate the timely junction restructuring in the mammalian testis to facilitate spermiation and germ cell transport across the seminiferous epithelium.

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